molecular formula C11H20N4O B1481959 (1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098120-50-2

(1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1481959
M. Wt: 224.3 g/mol
InChI Key: QMNHEIJTBQRLOV-UHFFFAOYSA-N
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Description

1-(1-Ethylpiperidin-2-yl)methyl-1H-1,2,3-triazol-4-yl)methanol, or 1-EPMT for short, is a synthetic organic compound and an important research chemical with a wide range of applications in scientific research. It is a member of the 1-alkyl-4-aryl-1H-1,2,3-triazole family and is a key intermediate in the synthesis of several pharmaceuticals. 1-EPMT has been used extensively in the laboratory for a variety of applications, including studying enzyme activity, exploring the mechanism of action of drugs, and developing new drugs.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthetic Methodologies : Triazole derivatives, including those structurally similar to the compound , have been synthesized using various methodologies. For instance, the Dimroth rearrangement has been employed in the synthesis of triazole methanones, characterized by spectroscopic methods such as NMR, MS, and IR, indicating the compound's potential as an intermediate in synthetic organic chemistry (Ziqing Cao et al., 2008).

Structural Analysis

  • Crystal Structure : The molecular structure and crystal packing of similar triazole derivatives have been determined through X-ray diffraction crystallography. This analysis reveals insights into intermolecular interactions, such as hydrogen bonding, which could be relevant for designing materials with specific properties (Heng-Shan Dong & Guoyong Huo, 2009).

Catalysis

  • Catalytic Applications : Some triazole compounds have been explored as catalysts in chemical reactions. For example, a tris(triazolyl)methanol ligand forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently, showcasing the role of triazole derivatives in facilitating organic transformations (Salih Ozcubukcu et al., 2009).

Anticancer Activity

  • Anticancer Potential : Research into triazole derivatives has also extended into the evaluation of their anticancer activities. Novel aziridine-1,2,3-triazole hybrid derivatives have been synthesized and tested against human leukemia and hepatoma cells, demonstrating the potential of triazole-containing compounds in developing new anticancer agents (Hong-Ru Dong et al., 2017).

Molecular Interactions

  • Hydrogen-Bonding Interactions : Studies have also explored the hydrogen-bonding interactions of triazole derivatives, which are crucial for understanding their behavior in various solvents and potential applications in creating luminescent materials (Shiqiang Bai et al., 2017).

Safety And Hazards

As for the safety and hazards of this specific compound, it’s hard to say without specific studies. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment, and its disposal should be in accordance with local regulations.


Future Directions

The future research directions could involve studying the biological activity of this compound, its potential uses in medicine or industry, and developing efficient methods for its synthesis.


properties

IUPAC Name

[1-[(1-ethylpiperidin-2-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-2-14-6-4-3-5-11(14)8-15-7-10(9-16)12-13-15/h7,11,16H,2-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNHEIJTBQRLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
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(1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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